molecular formula C9H6N2O4 B6282569 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1240595-44-1

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B6282569
CAS No.: 1240595-44-1
M. Wt: 206.2
InChI Key:
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Description

2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of furan-2-carboxylic acid with a suitable pyrimidine precursor. One common method includes the use of a cyclization reaction where furan-2-carboxylic acid is reacted with urea or thiourea under acidic or basic conditions to form the desired pyrimidine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the combination of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1240595-44-1

Molecular Formula

C9H6N2O4

Molecular Weight

206.2

Purity

0

Origin of Product

United States

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